molecular formula C15H10BrNO B1606826 6-bromo-4-phenyl-1H-quinolin-2-one CAS No. 178490-58-9

6-bromo-4-phenyl-1H-quinolin-2-one

Cat. No. B1606826
M. Wt: 300.15 g/mol
InChI Key: REZOFVAFTZRSTI-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-1H-quinolin-2-one is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of scientific research. This compound is also known as 6-bromo-4-phenylquinolin-2(1H)-one or 6-bromo-4-phenylquinolin-2-one.

Scientific Research Applications

Inhibition of Steroid 5alpha Reductases

A study by Baston, Palusczak, and Hartmann (2000) explored the synthesis of various 6-substituted 1H-quinolin-2-ones, including 6-bromo-4-phenyl-1H-quinolin-2-one, and evaluated their effectiveness as inhibitors of steroid 5alpha reductases. These compounds, particularly those with certain N,N-dialkylamide substituents, showed competitive inhibition patterns against the human type 2 isozyme of this enzyme, which is involved in steroid metabolism (Baston, Palusczak, & Hartmann, 2000).

Antimicrobial and Antimalarial Agents

Parthasaradhi et al. (2015) conducted research on derivatives of 6-bromo-4-phenyl-1H-quinolin-2-one, focusing on their potential as antimicrobial and antimalarial agents. Their study synthesized novel compounds and tested them against various microorganisms and Plasmodium falciparum, a parasite responsible for malaria. This highlights the potential application of these compounds in treating infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).

Anticancer Properties

Köprülü, Ökten, Tekin, and Çakmak (2018) investigated the anticancer potential of various quinoline derivatives, including 6-bromo-4-phenyl-1H-quinolin-2-one. Their research focused on the antiproliferative activity of these compounds against different cancer cell lines. Certain derivatives demonstrated significant antiproliferative activity, suggesting their potential use in cancer treatment (Köprülü, Ökten, Tekin, & Çakmak, 2018).

Synthesis and Chemical Properties

Jin et al. (2019) and other researchers have explored the synthesis and chemical properties of quinoline derivatives, including 6-bromo-4-phenyl-1H-quinolin-2-one. Their work contributes to the understanding of the synthesis processes and chemical behaviors of these compounds, which is crucial for their application in various scientific fields (Jin, Yang, Song, Bai, Yang, Ding, & Xiao, 2019).

Anti-platelet Activity

Research by Margariti et al. (2020) on rhodium(III) complexes containing 6-bromo-4-phenyl-1H-quinolin-2-one derivatives demonstrated their potential anti-platelet activity. This indicates the possible therapeutic applications of these compounds in treating conditions related to blood coagulation and inflammation (Margariti, Papakonstantinou, Stamatakis, Demopoulos, Schnakenburg, Andreopoulou, Giannopoulos, Kallitsis, & Philippopoulos, 2020).

properties

IUPAC Name

6-bromo-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZOFVAFTZRSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354211
Record name 6-bromo-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-phenyl-1H-quinolin-2-one

CAS RN

178490-58-9
Record name 6-bromo-4-phenyl-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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